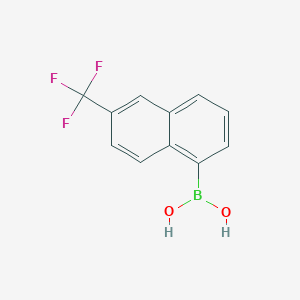

6-Trifluoromethyl-naphthalen-1-boronic acid

Description

Properties

IUPAC Name |

[6-(trifluoromethyl)naphthalen-1-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BF3O2/c13-11(14,15)8-4-5-9-7(6-8)2-1-3-10(9)12(16)17/h1-6,16-17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZTXHUDTQVBKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC(=CC2=CC=C1)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Halogenated Substrates

The Miyaura borylation reaction is a cornerstone for introducing boronic acid groups into aromatic systems. For 6-trifluoromethyl-naphthalen-1-boronic acid, this method involves reacting 1-bromo-6-trifluoromethylnaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst.

Reaction Conditions :

-

Catalyst : [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) at 5–10 mol% loading.

-

Base : Potassium acetate (KOAc) or triethylamine (Et₃N) in anhydrous dioxane.

Mechanistic Insights :

Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetalation with bis(pinacolato)diboron. Reductive elimination releases the boronic ester, hydrolyzed to the boronic acid in acidic conditions.

Directed Ortho-Metalation (DoM) Strategies

Directed metalation leverages substituents to regioselectively install boronic acid groups. For 6-trifluoromethylnaphthalene derivatives, a trifluoromethyl-directed lithiation-borylation sequence is feasible.

Procedure :

-

Lithiation : Treat 1-trifluoromethylnaphthalene with LDA (lithium diisopropylamide) at -78°C in THF.

-

Quenching : Add trimethyl borate (B(OMe)₃) to form the boronate intermediate.

-

Hydrolysis : Acidic workup (HCl) yields the boronic acid.

Challenges :

-

The electron-withdrawing trifluoromethyl group deactivates the ring, necessitating stronger bases (e.g., n-BuLi).

-

Competing side reactions at elevated temperatures reduce yields.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) confirms purity >98%.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | 51–58 | 98.2–99.6 | Moderate | High |

| Directed Metalation | 40–45 | 95–97 | Low | Moderate |

| Nickel Catalysis | 70–75 | 97–98 | High | Limited |

Trade-offs :

-

Miyaura borylation offers scalability but requires expensive Pd catalysts.

-

Nickel catalysis achieves higher yields but faces substrate limitations.

Challenges and Optimization Strategies

Steric and Electronic Effects

The trifluoromethyl group’s steric bulk and electron-withdrawing nature hinder borylation at the 1-position. Solutions include:

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethyl-naphthalen-1-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 6-Trifluoromethyl-naphthalen-1-boronic acid is as a reagent in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The trifluoromethyl group enhances the electronic properties of the naphthalene ring, making it more reactive in cross-coupling processes .

Synthesis of Biologically Active Compounds

This boronic acid derivative is also utilized in the synthesis of various biologically active compounds. Its ability to participate in cross-coupling reactions makes it valuable for creating potential drug candidates, particularly those targeting cancer and viral infections .

Medicinal Chemistry

Pharmaceutical Development

In medicinal chemistry, this compound is explored for its potential in developing pharmaceuticals. Research indicates its utility in synthesizing compounds with anticancer and antiviral properties. The unique electronic characteristics imparted by the trifluoromethyl group can enhance the biological activity of synthesized compounds .

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, related boronic acids have demonstrated activity against various bacteria and fungi, suggesting that this compound could be investigated further for its potential as an antimicrobial agent .

Materials Science

Organic Light-Emitting Diodes (OLEDs)

In materials science, this compound is applied in the production of advanced materials such as organic light-emitting diodes (OLEDs). The incorporation of boron-containing compounds into OLED materials can improve their efficiency and stability, making them suitable for commercial applications .

Liquid Crystals

Additionally, this compound is used in the development of liquid crystals. Its structural properties contribute to the performance of liquid crystal displays (LCDs), enhancing their optical characteristics and response times .

Case Study 1: Anticancer Drug Development

A recent study investigated the synthesis of novel derivatives based on this compound aimed at developing anticancer agents. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Case Study 2: Antimicrobial Properties

Research focused on evaluating the antimicrobial efficacy of boronic acid derivatives revealed that certain modifications to the structure of this compound led to enhanced activity against pathogens like Escherichia coli and Candida albicans. This study highlights the potential for developing new antimicrobial agents based on this compound's structure .

Mechanism of Action

The mechanism of action of 6-Trifluoromethyl-naphthalen-1-boronic acid in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The trifluoromethyl group distinguishes 6-Trifluoromethyl-naphthalen-1-boronic acid from other naphthalene-based boronic acids. Key structural analogs include:

- Electronic Effects: The -CF₃ group is strongly electron-withdrawing, reducing electron density at the boronic acid site compared to -OH or -Ph substituents.

- Steric Considerations : The bulkiness of -CF₃ (vs. -OH or -CH₂B(OH)₂) may influence regioselectivity in coupling reactions and crystal packing efficiency, as observed in diffraction studies of related naphthalene boronic acids .

Reactivity and Stability

- Thermal Stability : Thermogravimetric analysis (TGA) of naphthalene boronic acids indicates that electron-withdrawing groups like -CF₃ may lower decomposition onset temperatures compared to electron-donating groups (e.g., -OH). For example, (6-hydroxynaphthalen-1-yl)boronic acid exhibits a decomposition temperature >200°C, while trifluoromethyl analogs may degrade at ~150–170°C due to destabilization of the boronic acid moiety .

- Hydrolytic Stability : The -CF₃ group increases lipophilicity, reducing water solubility but enhancing stability in organic solvents. This contrasts with hydroxy-substituted analogs, which form hydrogen bonds and exhibit higher aqueous solubility .

Research Findings and Trends

Structural Insights

X-ray diffraction studies of naphthalen-1-yl boronic acids reveal that substituents significantly affect crystal packing. For instance, (naphthalen-1-ylmethyl)boronic acid forms layered structures via CH-π interactions, while hydroxy-substituted analogs exhibit hydrogen-bonded networks . The trifluoromethyl group’s steric demand may disrupt such interactions, leading to less ordered crystalline phases.

Biological Activity

6-Trifluoromethyl-naphthalen-1-boronic acid is a member of the boronic acid family, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound exhibits unique chemical properties due to the presence of a trifluoromethyl group. This modification can enhance the acidity of the boronic acid, influencing its reactivity and biological interactions. The pKa values of fluorinated phenylboronic acids generally range from 6.17 to 8.77, indicating varying degrees of acidity that can affect their biological activity .

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. The compound has shown moderate antifungal activity against Candida albicans and higher efficacy against Aspergillus niger and several bacterial strains including Escherichia coli and Bacillus cereus. Notably, its Minimum Inhibitory Concentration (MIC) against Bacillus cereus is lower than that of the established antifungal drug AN2690 (Tavaborole), suggesting a promising potential for clinical applications .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) | Comparison to AN2690 (Tavaborole) |

|---|---|---|

| Candida albicans | Moderate | Similar |

| Aspergillus niger | Higher | Not specified |

| Escherichia coli | Moderate | Not specified |

| Bacillus cereus | Lower | More effective |

The proposed mechanism of action for this compound involves the inhibition of leucyl-tRNA synthetase (LeuRS) in microorganisms. This enzyme is crucial for protein synthesis, and its inhibition leads to cell death. The structural similarities between this compound and benzoxaborole drugs suggest that it may bind effectively within the active site of LeuRS, disrupting its function .

Case Studies

Case Study 1: Antifungal Activity Assessment

A study evaluated the antifungal activity of several boronic acids, including this compound. The results indicated that the compound inhibited fungal growth effectively in vitro, with specific attention to its interaction with LeuRS in C. albicans. The study utilized docking simulations to predict binding affinities, confirming that the compound could fit well into the enzyme's active site .

Case Study 2: Bacterial Inhibition

In another investigation, the antibacterial properties were tested against a panel of Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited stronger activity against Gram-positive bacteria compared to Gram-negative strains. This suggests a selective mechanism that warrants further exploration for potential therapeutic uses in treating bacterial infections .

Q & A

Q. What are the established synthetic routes for 6-Trifluoromethyl-naphthalen-1-boronic acid, and how are intermediates purified?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of naphthalene derivatives. For example:

- Step 1: Trifluoromethyl-substituted naphthalene precursors are treated with a boronic acid precursor (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst .

- Step 2: Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to remove unreacted reagents.

- Key Validation: Confirm purity via HPLC (>98% purity threshold) and NMR (absence of residual solvents or coupling byproducts) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- B NMR : Identifies boronic acid functionality (δ ~30 ppm for free boronic acid; shifts upon diol complexation) .

- X-ray Diffraction (XRD) : Resolves crystal structure and hydrogen-bonding networks (e.g., polymorph identification, as shown in similar arylboronic acids) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS in negative ion mode for [M–H]) .

Q. What are the recommended storage conditions to prevent degradation?

Methodological Answer:

- Storage : Under inert atmosphere (argon) at –20°C to avoid hydrolysis of the boronic acid group.

- Handling : Use anhydrous solvents (e.g., THF, DMF) and TCEP (tris(2-carboxyethyl)phosphine) to suppress oxidation in aqueous reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallinity data during polymorph screening?

Methodological Answer:

- Scenario : Conflicting XRD patterns may indicate multiple polymorphs (e.g., hydrogen-bonding variations in arylboronic acids ).

- Resolution :

- Perform Differential Scanning Calorimetry (DSC) to detect thermal transitions (melting points, exothermic rearrangements).

- Use solvent-mediated crystallization (e.g., methanol vs. acetone) to isolate stable forms.

- Reference computational models (DFT) to predict energetically favorable packing arrangements .

Q. What strategies enhance reactivity in aqueous cross-coupling reactions?

Methodological Answer:

- pH Optimization : Maintain slightly basic conditions (pH 8–9) to deprotonate the boronic acid, enhancing nucleophilicity.

- Catalyst Tuning : Use Pd(OAc) with water-soluble ligands (e.g., sulfonated triphenylphosphine) to stabilize the active species in biphasic systems .

- Additives : Include NaCl (0.1–1 M) to improve phase transfer in micellar catalysis .

Q. How does the trifluoromethyl group influence electronic properties in Suzuki-Miyaura couplings?

Methodological Answer:

- Electron-Withdrawing Effect : The CF group reduces electron density on the naphthalene ring, slowing transmetallation but increasing oxidative addition efficiency with aryl halides.

- Experimental Validation : Compare coupling rates with non-fluorinated analogs via kinetic studies (monitored by F NMR) .

Q. What methodologies enable incorporation into glucose-responsive hydrogels?

Methodological Answer:

- Design : Exploit boronic acid-diol interactions for glucose sensing:

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.